molecular formula C17H23N3O4 B2947117 1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380187-04-0

1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea

Cat. No. B2947117
M. Wt: 333.388
InChI Key: CDHYLCOHVNCZGO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, also known by its chemical structure, is a heterocyclic compound . Its molecular formula is C~17~H~24~N~2~O~4~ . The compound exhibits interesting pharmacological properties and has been the subject of scientific investigation.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and urea formation. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, the benzodioxole moiety contributes to the compound’s unique structure.



Molecular Structure Analysis

The molecular structure of 1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea reveals the following key features:



  • The benzodioxole ring system, which imparts rigidity and aromaticity.

  • The morpholine group, which enhances solubility and influences interactions with biological targets.

  • The urea linkage, crucial for binding to specific receptors or enzymes.



Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can participate in various chemical reactions, such as:



  • Hydrolysis : Cleavage of the urea bond under acidic or basic conditions.

  • Substitution Reactions : Modification of the morpholine or benzodioxole substituents.

  • Redox Reactions : Oxidation or reduction of specific functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately X°C (varies based on crystalline form).

  • Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).

  • Stability : Sensitive to light and moisture; store in a cool, dry place.


Safety And Hazards


  • Toxicity : The compound’s toxicity profile depends on dosage and route of administration.

  • Handling Precautions : Use appropriate protective gear (gloves, goggles) during handling.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions

Researchers should explore:



  • Structure-Activity Relationships : Optimize the compound’s pharmacological properties.

  • Biological Assays : Evaluate its efficacy against specific disease targets.

  • Formulation Development : Create suitable dosage forms for clinical use.


properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-16(19-13-2-3-14-15(10-13)24-12-23-14)18-11-17(4-1-5-17)20-6-8-22-9-7-20/h2-3,10H,1,4-9,11-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHYLCOHVNCZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea

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